molecular formula C9H7F2NO2 B11811950 5,7-Difluoro-6-methoxyisoindolin-1-one

5,7-Difluoro-6-methoxyisoindolin-1-one

Cat. No.: B11811950
M. Wt: 199.15 g/mol
InChI Key: FXALQNZBFMGGER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Leimgruber–Batcho indole synthesis, which involves the formation of an indole precursor followed by fluorination and methoxylation . The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of 5,7-Difluoro-6-methoxyisoindolin-1-one may involve catalytic processes to enhance yield and selectivity. The use of advanced catalytic systems can help in overcoming the challenges associated with multiple reaction steps and high costs .

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-6-methoxyisoindolin-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

5,7-Difluoro-6-methoxyisoindolin-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Difluoro-6-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and selectivity, allowing it to interact with enzymes, receptors, and other biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5,7-Difluoro-6-methoxyisoindolin-1-one include other fluorinated isoindolinones and indole derivatives. Examples include:

  • 5,7-Difluoroisoindolin-1-one
  • 6-Methoxyisoindolin-1-one
  • 5,7-Difluoroindole

Uniqueness

What sets this compound apart from similar compounds is its unique combination of fluorine and methoxy groups. This combination imparts distinct reactivity and selectivity, making it particularly valuable in research and industrial applications .

Properties

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

IUPAC Name

5,7-difluoro-6-methoxy-2,3-dihydroisoindol-1-one

InChI

InChI=1S/C9H7F2NO2/c1-14-8-5(10)2-4-3-12-9(13)6(4)7(8)11/h2H,3H2,1H3,(H,12,13)

InChI Key

FXALQNZBFMGGER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CNC(=O)C2=C1F)F

Origin of Product

United States

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